molecular formula C9H9ClN4O4 B14270778 2-[2-(6-Chloropyridazin-3-yl)hydrazinylidene]pentanedioic acid CAS No. 141103-66-4

2-[2-(6-Chloropyridazin-3-yl)hydrazinylidene]pentanedioic acid

Cat. No.: B14270778
CAS No.: 141103-66-4
M. Wt: 272.64 g/mol
InChI Key: KQGIZMJAOPOGBC-UHFFFAOYSA-N
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Description

2-[2-(6-Chloropyridazin-3-yl)hydrazinylidene]pentanedioic acid is a chemical compound known for its unique structure and properties It contains a chloropyridazine moiety linked to a hydrazinylidene group, which is further connected to a pentanedioic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(6-Chloropyridazin-3-yl)hydrazinylidene]pentanedioic acid typically involves the reaction of 6-chloropyridazine with hydrazine derivatives under controlled conditions. One common method includes the condensation of 6-chloropyridazine with hydrazine hydrate, followed by the reaction with pentanedioic acid. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-[2-(6-Chloropyridazin-3-yl)hydrazinylidene]pentanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(6-Chloropyridazin-3-yl)hydrazinylidene]pentanedioic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of 2-[2-(6-Chloropyridazin-3-yl)hydrazinylidene]pentanedioic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

CAS No.

141103-66-4

Molecular Formula

C9H9ClN4O4

Molecular Weight

272.64 g/mol

IUPAC Name

2-[(6-chloropyridazin-3-yl)hydrazinylidene]pentanedioic acid

InChI

InChI=1S/C9H9ClN4O4/c10-6-2-3-7(14-12-6)13-11-5(9(17)18)1-4-8(15)16/h2-3H,1,4H2,(H,13,14)(H,15,16)(H,17,18)

InChI Key

KQGIZMJAOPOGBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1NN=C(CCC(=O)O)C(=O)O)Cl

Origin of Product

United States

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